molecular formula C16H15N3O2S B2454923 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306979-23-7

2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2454923
CAS No.: 306979-23-7
M. Wt: 313.38
InChI Key: MHKSEWBIVMMAAO-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 4-methoxybenzylsulfanyl group at position 2 and a methyl group at position 7. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-3-8-14-17-15(18-16(20)19(14)9-11)22-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKSEWBIVMMAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as pyrimidinylguanidines.

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving the condensation of appropriate aldehydes with pyrimidinylguanidines.

    Introduction of Substituents: The 4-methoxybenzylsulfanyl group is introduced via nucleophilic substitution reactions, while the methyl group is added through alkylation reactions.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the sulfanyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

1. Antimicrobial Activity

  • Research indicates that compounds with similar structures often show significant antimicrobial properties. The presence of the sulfanyl group and the pyrido-triazine core enhances its efficacy against various pathogens.
  • A study reported that derivatives of pyrido-triazines demonstrated moderate to high activity against multiple bacterial strains, suggesting potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

2. Antitumor Activity

  • The compound's structure suggests potential antitumor properties. Similar triazine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions.
  • In vitro studies have indicated that certain derivatives can inhibit tumor growth by promoting cell cycle arrest and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents tailored to achieve the desired structure. Research has focused on optimizing synthetic routes to enhance yield and purity.

Case Studies

Several studies have explored the applications of similar compounds:

  • Antimicrobial Studies : A recent study published in a peer-reviewed journal highlighted the synthesis of several sulfanyl derivatives based on the pyrido-triazine framework, demonstrating their efficacy against resistant bacterial strains .
  • Antitumor Research : Another investigation focused on the cytotoxic effects of pyrido-triazine derivatives on human cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one can be compared with other triazine derivatives such as:

The uniqueness of 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives.

Biological Activity

2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H15N3O2S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 303145-48-4

Anticancer Properties

Research indicates that compounds similar to 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound acts as an inhibitor of the HER2 receptor, which is implicated in the proliferation of certain cancer cells. By binding to this receptor, it prevents downstream signaling pathways that promote cell growth and survival .
  • In Vitro Studies : In studies involving human breast cancer cells (MCF-7), compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of 18 µM for related compounds in inhibiting cancer cell growth .

Comparative Analysis with Similar Compounds

A comparison with other HER2 inhibitors like lapatinib and trastuzumab reveals that 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one may possess unique binding affinities due to its distinct structural features. These features include a dioxoloquinazolin ring and a methoxyphenylmethyl group which could enhance specificity and reduce off-target effects .

The proposed mechanism involves:

  • Binding to HER2 Receptor : The compound binds to the HER2 receptor, inhibiting its activation.
  • Inhibition of Cell Cycle Progression : This binding leads to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Enhanced activity of caspases (like CASPASE 3/7) has been noted in treated cells, indicating apoptosis induction similar to established drugs such as Olaparib .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on MCF-7 Cells : Treatment with compounds similar to 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one resulted in increased phosphorylation of H2AX and PARP cleavage—markers indicative of DNA damage response and apoptosis .
CompoundIC50 (µM)Apoptosis InductionMechanism
Compound 5e18YesPARP inhibition
Olaparib57.3YesPARP inhibition

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